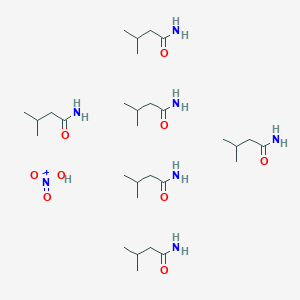
3-Methylbutanamide;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutanamide, also known as isovaleramide, is an organic compound with the molecular formula C5H11NO. It is a derivative of butanamide, where a methyl group is attached to the third carbon atom. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can undergo various chemical reactions, leading to the formation of different products.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutanamide can be synthesized through the reaction of isovaleric acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 3-methylbutanamide involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis. This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutanamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isobutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-Methylbutanamide and nitric acid have several applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic effects and as precursors for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Nitric acid, on the other hand, acts as a strong acid and oxidizing agent, reacting with various substrates to produce different products.
Comparison with Similar Compounds
3-Methylbutanamide is similar to other amides, such as acetamide and propionamide, in terms of its structure and reactivity. its unique methyl group on the third carbon atom gives it distinct properties and reactivity. Similar compounds include:
Acetamide: CH3CONH2
Propionamide: C2H5CONH2
Butanamide: C3H7CONH2
These compounds share similar chemical properties but differ in their specific reactivity and applications.
Properties
CAS No. |
140141-30-6 |
|---|---|
Molecular Formula |
C30H67N7O9 |
Molecular Weight |
669.9 g/mol |
IUPAC Name |
3-methylbutanamide;nitric acid |
InChI |
InChI=1S/6C5H11NO.HNO3/c6*1-4(2)3-5(6)7;2-1(3)4/h6*4H,3H2,1-2H3,(H2,6,7);(H,2,3,4) |
InChI Key |
XOPZWEPSQXEJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















